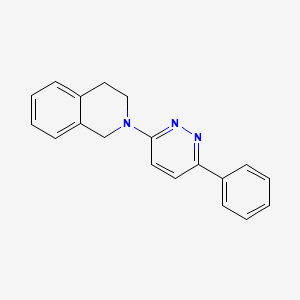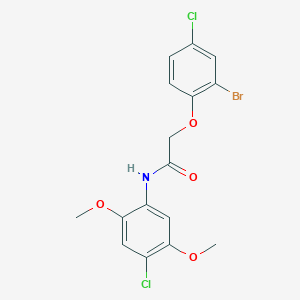![molecular formula C13H18ClN3O2S B6044062 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6044062.png)
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide, also known as CPTH, is a small molecule inhibitor that has been used in scientific research to study the role of histone acetyltransferases (HATs) in various cellular processes.
Mecanismo De Acción
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide inhibits the activity of p300 and CBP by binding to a specific pocket in the enzyme's catalytic domain. This binding prevents the enzyme from acetylating histones, thereby inhibiting the expression of genes that are regulated by histone acetylation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of p300 and CBP by this compound has been shown to reduce the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the growth of tumors in vivo. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide in lab experiments is its specificity for p300 and CBP. This allows researchers to study the role of these enzymes in various cellular processes without affecting other enzymes that may be involved in the same process. However, one limitation of using this compound is its relatively low potency compared to other HAT inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could lead to non-specific effects.
Direcciones Futuras
For the use of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide in scientific research include the identification of new targets for HAT inhibition, the development of more potent HAT inhibitors, and the investigation of the role of HATs in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, may provide a more effective treatment for cancer.
Métodos De Síntesis
The synthesis of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves the reaction of 2-chloro-5-methylphenol with propionic anhydride to form 2-(2-chloro-5-methylphenoxy)propanoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-ethylhydrazinecarbothioamide to yield this compound.
Aplicaciones Científicas De Investigación
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been used in scientific research to study the role of HATs in various cellular processes, including transcriptional regulation, DNA repair, and cell cycle control. HATs are enzymes that add acetyl groups to histones, which play a crucial role in the regulation of gene expression. This compound has been shown to inhibit the activity of the HATs p300 and CBP, which are involved in the acetylation of histones.
Propiedades
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)propanoylamino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-4-15-13(20)17-16-12(18)9(3)19-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPNTQOWDZCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=C(C=CC(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6043982.png)
![3-(acetylamino)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6043991.png)
![6-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043994.png)


![2-ethyl-1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6044012.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6044014.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6044042.png)
![N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6044047.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B6044053.png)
![1-[(4-methylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6044054.png)
![5-{3-[(1,4-dithiepan-6-ylamino)methyl]pyrrolidin-1-yl}-2-methylpyridazin-3(2H)-one](/img/structure/B6044065.png)
![(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide](/img/structure/B6044067.png)
